Loratadine
Overview
Description
Loratadine is an antihistaminic medication used to treat allergy symptoms such as itching, swelling, and rashes by blocking the effects of a chemical messenger (histamine) in the body . It is used to treat symptoms including runny or stuffy nose, sneezing, watery eyes, and itching of the eyes, nose, or throat . It is available as an over-the-counter (OTC) product .
Synthesis Analysis
Loratadine is synthesized from 2-cyano-3-methylpyridine via Ritter reaction, alkylation, and cyanidation to give 2-cyano-3-[2-(3-chlorophenyl)ethyl]piperidine, which is subjected to cyclization in the presence of PPA/P2O5 and then coupling with N-ethoxycarbonyl-4-piperidone . The overall yield was 39% .Molecular Structure Analysis
The crystal structure of the metastable form II of loratadine has been determined using a combination of low-resolution 3D electron diffraction data and density functional theory .Chemical Reactions Analysis
A highly-sensitive and time-saving micellar liquid chromatographic method has been developed for the simultaneous determination of loratadine and its major metabolite desloratadine . The method is linear over the concentration range of 20.0–200.0 ng/mL for both analytes .Physical And Chemical Properties Analysis
Loratadine is a piperidine derivative with a molecular formula of C22H23ClN2O2 . It has a molecular weight of 382.9 g/mol . The physicochemical properties of loratadine, such as weight variation, hardness of tablets, friability, their disintegration time, and the dissolution release study for all the brands of loratadine, meet the British pharmacopoeia (BP) and United State pharmacopoeia (USP) specification for quality control analysis .Scientific Research Applications
Antihistamine and Anti-Inflammatory Properties
Loratadine, a second-generation antihistamine, is commonly used for treating seasonal allergies. Research has explored its potential beyond traditional antihistamine effects, particularly focusing on its anti-inflammatory properties. Hunto et al. (2020) found that loratadine exhibits anti-inflammatory activity by suppressing the NF-kB pathway, impacting various inflammatory markers like IL-1β, TNF-α, and IL-6 in cell models. Similarly, Jang et al. (2022) reported that loratadine can function as an anti-inflammatory agent by suppressing TAK1 in the AP-1 pathway, thus reducing the expression of pro-inflammatory genes. These findings suggest a broader therapeutic role for loratadine in managing inflammatory responses (Hunto et al., 2020), (Jang et al., 2022).
Pharmacokinetics and Bioavailability
Studies have also focused on the pharmacokinetics and bioavailability of loratadine. Li et al. (2020) developed and validated a method for determining loratadine and its active metabolite in plasma, which is crucial for understanding its efficacy and safety in different populations, including children. Additionally, research by Liang et al. (2020) on loratadine-oxalic acid cocrystals aimed to enhance loratadine's solubility and intrinsic dissolution rate, indicating a potential for improved drug formulations (Li et al., 2020), (Liang et al., 2020).
Potential Effects on the Skeletal System
An intriguing area of research is loratadine's impact on the skeletal system. Folwarczna et al. (2013, 2019) investigated the effects of loratadine on the skeletal system of young rats, observing that high doses of the drug could affect bone development. This research is particularly relevant given the widespread use of loratadine in pediatric populations, suggesting a need for further investigation into its long-term effects on bone health (Folwarczna et al., 2013), (Folwarczna et al., 2019).
Interaction with Human Serum Proteins
Almutairi et al. (2021) explored the binding interaction between loratadine and human serum alpha 1-acid glycoprotein (AG), an acute phase protein. Their study demonstrated that loratadine binds spontaneously to AG, influencing the protein's structure and potentially affecting the drug's distribution and efficacy in conditions where AG levels are elevated, such as in inflammation or acute response (Almutairi et al., 2021).
Future Directions
properties
IUPAC Name |
ethyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCNYMKQOSZNPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2 | |
Record name | loratadine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Loratadine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023224 | |
Record name | Loratadine | |
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Molecular Weight |
382.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Loratadine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005000 | |
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Solubility |
<1 mg/ml at 25°C | |
Record name | Loratadine | |
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Mechanism of Action |
Histamine release is a key mediator in allergic rhinitis and urticaria. As a result, loratadine exerts it's effect by targeting H1 histamine receptors. Loratadine binds to H1 histamine receptors found on the surface of epithelial cells, endothelial cells, eosinophils, neutrophils, airway cells, and vascular smooth muscle cells among others. H1 histamine receptors fall under the wider umbrella of G-protein coupled receptors, and exist in a state of equilibrium between the active and inactive forms. Histamine binding to the H1-receptor facilitates cross linking between transmembrane domains III and V, stabilizing the active form of the receptor. On the other hand, antihistamines bind to a different site on the H1 receptor favouring the inactive form. Hence, loratadine can more accurately be classified as an "inverse agonist" as opposed to a "histamine antagonist", and can prevent or reduce the severity of histamine mediated symptoms., All of the available H1 receptor antagonists are reversible, competitive inhibitors of the interaction of histamine with H1 receptors. /H1 Receptor Antagonists/, H1 antagonists inhibit most responses of smooth muscle to histamine. /H1 Antagonists Receptors/, Within the vascular tree, the H1 antagonists inhibit both the vasoconstrictor effects of histamine and, to a degree, the more rapid vasodilator effects that are mediated by H1 receptors on endothelial cells. /H1 Receptor Antagonists/, H1 antagonists strongly block the action of histamine that results in increased capillary permeability and formation of edema and wheal. /H1 Receptor Antagonists/, For more Mechanism of Action (Complete) data for LORATADINE (6 total), please visit the HSDB record page. | |
Record name | Loratadine | |
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Record name | LORATADINE | |
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Product Name |
Loratadine | |
Color/Form |
Crystals from acetonitrile | |
CAS RN |
79794-75-5 | |
Record name | Loratadine | |
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Record name | Loratadine [USAN:USP:INN:BAN] | |
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Record name | ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |
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Record name | LORATADINE | |
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Record name | Loratadine | |
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Melting Point |
134-136 °C, 134 - 136 °C | |
Record name | Loratadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00455 | |
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Record name | LORATADINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3578 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Loratadine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005000 | |
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Retrosynthesis Analysis
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